molecular formula C16H13NO2 B12919831 3-(2-Methoxyphenyl)-5-phenylisoxazole CAS No. 89263-88-7

3-(2-Methoxyphenyl)-5-phenylisoxazole

Cat. No.: B12919831
CAS No.: 89263-88-7
M. Wt: 251.28 g/mol
InChI Key: LWPRHPLLVSJQFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyphenyl)-5-phenylisoxazole is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-5-phenylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxybenzohydroxamic acid with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-5-phenylisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(2-Methoxyphenyl)-5-phenylisoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-5-phenylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Another compound with a methoxyphenyl group, but with a different core structure.

    2-(2-Methoxyphenyl)-1-methylindole: Contains a methoxyphenyl group attached to an indole ring.

    3-(4-(2-Methoxyphenyl)piperazin-1-yl)propan-1-ol: Features a methoxyphenyl group attached to a piperazine ring.

Uniqueness

3-(2-Methoxyphenyl)-5-phenylisoxazole is unique due to its isoxazole core, which imparts distinct chemical and biological properties

Properties

CAS No.

89263-88-7

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

3-(2-methoxyphenyl)-5-phenyl-1,2-oxazole

InChI

InChI=1S/C16H13NO2/c1-18-15-10-6-5-9-13(15)14-11-16(19-17-14)12-7-3-2-4-8-12/h2-11H,1H3

InChI Key

LWPRHPLLVSJQFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.